molecular formula C11H22O3 B8802977 Diisopentyl carbonate CAS No. 2050-95-5

Diisopentyl carbonate

Cat. No.: B8802977
CAS No.: 2050-95-5
M. Wt: 202.29 g/mol
InChI Key: DWWPOAYNAWHBKI-UHFFFAOYSA-N
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Description

Diisopentyl carbonate (CAS 2050-95-5), also known as bis(3-methylbutyl) carbonate, is an aliphatic carbonate ester with the molecular formula C₁₁H₂₂O₃ and a molecular weight of 202.29 g/mol . It is a colorless, odorless liquid with a density of 0.916 g/cm³, a boiling point of 237°C, and a flash point of 88.2°C . Its structure features two branched isopentyl (3-methylbutyl) groups attached to a central carbonate group, as confirmed by ¹H NMR (δ 0.90–0.92 ppm for terminal methyl groups) .

This compound is synthesized via transesterification of dimethyl carbonate (DMC) with isoamyl alcohol in the presence of a base catalyst (e.g., K₂CO₃), achieving a 76% yield under optimized conditions .

Properties

CAS No.

2050-95-5

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

bis(3-methylbutyl) carbonate

InChI

InChI=1S/C11H22O3/c1-9(2)5-7-13-11(12)14-8-6-10(3)4/h9-10H,5-8H2,1-4H3

InChI Key

DWWPOAYNAWHBKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)OCCC(C)C

Origin of Product

United States

Chemical Reactions Analysis

Transesterification Reactions

Diisopentyl carbonate undergoes transesterification with alcohols, forming mixed carbonates. For example:

  • Reaction with ethanol produces ethyl isopentyl carbonate and isopentyl ethyl carbonate as intermediates, eventually yielding diethyl carbonate .

  • Steric hindrance around the isopentyl groups significantly impacts reaction kinetics, slowing the process compared to less hindered carbonates like dimethyl carbonate (DMC) .

Comparison of Reaction Rates Between Carbonates and Ethanol

Carbonate TypeReaction Completion TimeDominant ProductSource
Propyl methyl carbonate1 hourDiethyl carbonate
Benzyl methyl carbonate30 minutesDiethyl carbonate
t-Butyl methyl carbonate6 hourst-Butyl ethyl carbonate

Hydrolysis

This compound undergoes hydrolysis in acidic or basic conditions to form isopentyl glycol and carbon dioxide :

(C₅H₁₁O)₂CO₃ + H₂O → 2(C₅H₁₁OH) + CO₂↑\text{(C₅H₁₁O)₂CO₃ + H₂O → 2(C₅H₁₁OH) + CO₂↑}

This reaction is influenced by pH and temperature, with basic conditions typically accelerating the process.

Nucleophilic Substitution

The carbonyl carbon of this compound is susceptible to nucleophilic attack by alcohols, amines, or other nucleophiles. For example:

  • Reaction with primary alcohols (e.g., methanol) produces mixed carbonates (e.g., methyl isopentyl carbonate).

  • Steric hindrance from the branched isopentyl groups reduces reactivity compared to linear alkyl carbonates .

Key Research Findings

  • Steric Effects : Branched alkyl groups (e.g., isopentyl) significantly reduce reaction rates in transesterification and nucleophilic substitution compared to linear alkyl groups .

  • Transesterification Pathways : Reactions proceed through intermediate mixed carbonates before reaching equilibrium products .

  • Synthesis Considerations : Catalyst selection and reaction conditions (e.g., temperature, pressure) critically influence yield and product purity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Didodecyl Carbonate (Dilauryl Carbonate)

  • Molecular Formula : C₂₅H₅₀O₃
  • Molecular Weight : 398.67 g/mol
  • Physical Properties : Viscous liquid with a boiling point of 180°C at 1 mbar .
  • Structural Differences : Linear dodecyl (C12) chains vs. branched isopentyl (C5) chains.
  • Synthesis: Similar transesterification process but with dodecanol, yielding 48% due to steric hindrance from long alkyl chains .
  • Applications : Used as a lubricant or plasticizer in polymers, contrasting with Diisopentyl carbonate’s niche in pharmaceutical synthesis.

Diphenyl Carbonate

  • Molecular Formula : C₁₃H₁₀O₃
  • Molecular Weight : 214.21 g/mol
  • Structural Differences : Aromatic phenyl groups vs. aliphatic isopentyl chains.
  • Applications: Key monomer in polycarbonate production (e.g., via melt transesterification with bisphenol-A) . Unlike this compound, it is thermally unstable at high temperatures (>200°C), decomposing into CO₂ and phenol derivatives .

Diisopentyl Phthalate

  • Molecular Formula : C₁₆H₂₂O₄
  • Molecular Weight : 278.34 g/mol
  • Structural Differences : Phthalate ester (two ester groups on a benzene ring) vs. carbonate ester.

Comparative Data Table

Property This compound Didodecyl Carbonate Diphenyl Carbonate Diisopentyl Phthalate
Molecular Formula C₁₁H₂₂O₃ C₂₅H₅₀O₃ C₁₃H₁₀O₃ C₁₆H₂₂O₄
Molecular Weight 202.29 398.67 214.21 278.34
Boiling Point (°C) 237 180 (1 mbar) Decomposes ~300 (estimated)
Density (g/cm³) 0.916 ~0.89 (estimated) 1.20 ~1.04
Key Applications Pharmaceuticals Lubricants Polycarbonates Plasticizers
Regulatory Status Unrestricted Unrestricted Restricted (dust) Restricted (REACH)

Key Findings and Research Insights

Branching vs. Linearity: this compound’s branched chains enhance solubility in nonpolar solvents compared to linear analogs like Didodecyl carbonate .

Thermal Stability : this compound’s higher boiling point (237°C) vs. Diphenyl carbonate’s decomposition at elevated temperatures reflects differences in intermolecular forces (aliphatic vs. aromatic) .

Synthetic Efficiency : Shorter-chain alcohols (e.g., isoamyl) in this compound synthesis improve yield (76%) compared to long-chain analogs (48% for Didodecyl carbonate) .

Toxicity Profile : Diisopentyl phthalate’s regulatory restrictions highlight the safety advantage of carbonate esters in pharmaceutical applications .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for diisopentyl carbonate, and how do reaction conditions influence yield and selectivity?

  • Methodological Answer : While direct data on this compound synthesis is limited, analogous esterification or transesterification methods can be adapted. For example, describes the catalytic reaction of CO₂ with alcohols to produce diisopentyl formal, suggesting that carbonates may be synthesized via similar pathways using carbonyl sources (e.g., phosgene substitutes or CO₂) and isoamyl alcohols. Key variables include catalyst type (e.g., Lewis acids), temperature (optimized to avoid side reactions), and solvent polarity. Reaction efficiency can be monitored via gas chromatography (GC) .

Q. What validated analytical techniques are recommended for characterizing this compound purity and structural integrity?

  • Methodological Answer : Gas chromatography (GC) with flame ionization detection is widely used for purity assessment, as demonstrated for structurally similar esters like di-n-pentyl phthalate (>98.0% purity verification in ). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FTIR) spectroscopy are critical for confirming functional groups and structural assignments. Retention indices and spectral libraries (e.g., NIST databases) should be cross-referenced to resolve ambiguities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Safety measures extrapolated from phthalate analogs () include:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods to minimize inhalation of vapors.
  • Spill Management : Absorb spills with inert materials (e.g., sand, activated carbon) and avoid water jets to prevent environmental contamination.
  • Fire Safety : Employ CO₂ or dry chemical extinguishers; avoid water due to immiscibility and combustion risks .

Advanced Research Questions

Q. How do reaction mechanisms for this compound synthesis differ from those of structurally analogous esters under heterogeneous catalysis?

  • Methodological Answer : Mechanistic studies should combine kinetic profiling (e.g., in situ IR spectroscopy) and isotopic labeling (e.g., ¹⁸O tracing) to elucidate intermediates. highlights CO₂ activation pathways for diisopentyl formal, suggesting that carbonate formation may involve nucleophilic attack by isoamyl alcohol on activated CO₂ or carbonyl intermediates. Computational modeling (DFT) can further compare energy barriers between carbonate and ether/ester pathways .

Q. What computational models predict the environmental persistence and degradation pathways of this compound in aquatic systems?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives based on functional group reactivity. Molecular dynamics simulations can assess hydrolysis rates under varying pH and temperature conditions. Experimental validation via high-performance liquid chromatography (HPLC) or mass spectrometry (MS) is critical to confirm predicted metabolites (e.g., isoamyl alcohol and carbonic acid derivatives) .

Q. How can researchers resolve contradictions in reported toxicity data for this compound across in vitro and in vivo studies?

  • Methodological Answer : Systematically evaluate variables using the PICOT framework ( ):

  • Population : Define model organisms (e.g., Daphnia magna vs. mammalian cell lines).
  • Intervention/Exposure : Standardize dose metrics (e.g., µg/L vs. molarity).
  • Comparison : Contrast acute vs. chronic exposure protocols.
  • Outcome : Harmonize endpoints (e.g., LC₅₀, oxidative stress markers).
  • Time : Specify exposure durations. Meta-analyses and sensitivity analyses can identify confounding factors (e.g., solvent carriers in ) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in catalytic efficiency reports for this compound synthesis?

  • Methodological Answer : Replicate studies under controlled conditions (e.g., solvent purity, catalyst pretreatment). Use factorial experimental design to isolate variables (e.g., temperature, catalyst loading). Cross-validate results with multiple analytical techniques (GC, NMR) to rule out instrumental bias. ’s tabulated data for diethyl carbonate synthesis provides a template for benchmarking reaction yields .

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